Borazine, 2,4,6-trimethyl-1,3,5-triphenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Borazine, 2,4,6-trimethyl-1,3,5-triphenyl-, can be synthesized through several methodsThe reaction typically requires a solvent such as benzene or hexane and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
the synthesis process can be scaled up from laboratory methods, involving similar reagents and conditions but with larger reaction vessels and more rigorous control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Borazine, 2,4,6-trimethyl-1,3,5-triphenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, which can break the boron-nitrogen bonds.
Substitution: Substitution reactions can occur at the boron or nitrogen atoms, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Benzene, hexane, toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce simpler boron-nitrogen compounds .
Scientific Research Applications
Borazine, 2,4,6-trimethyl-1,3,5-triphenyl-, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-nitrogen compounds and as a model compound for studying borazine derivatives.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of borazine, 2,4,6-trimethyl-1,3,5-triphenyl-, involves its ability to interact with various molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug delivery or material synthesis .
Comparison with Similar Compounds
Similar Compounds
Borazine: The parent compound, with alternating boron and nitrogen atoms in a six-membered ring.
Trimethylboroxine: A related compound with a similar boron-nitrogen framework but different substituents.
Triphenylboroxine: Another derivative with phenyl groups attached to the boron atoms.
Uniqueness
Borazine, 2,4,6-trimethyl-1,3,5-triphenyl-, is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other borazine derivatives. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
CAS No. |
747-80-8 |
---|---|
Molecular Formula |
C21H24B3N3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C21H24B3N3/c1-22-25(19-13-7-4-8-14-19)23(2)27(21-17-11-6-12-18-21)24(3)26(22)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI Key |
WTZFKDBDCUIMEF-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)C)C3=CC=CC=C3)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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